molecular formula C12H19NO2 B4102552 N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4102552
M. Wt: 209.28 g/mol
InChI Key: NSPDFRLISGBBCU-UHFFFAOYSA-N
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Description

N,4,7,7-tetramethyl-3-oxobicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes a ketone and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This method is favored for its ability to create the bicyclic structure efficiently. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor due to its rigid bicyclic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of functional groups and its rigid bicyclic structure. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,4,7,7-tetramethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2)11(3)5-6-12(10,7-8(11)14)9(15)13-4/h5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPDFRLISGBBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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